
3-(4-methylphenyl)-2-quinoxalinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-2-quinoxalinol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a heterocyclic aromatic organic compound that has a quinoxaline ring system, which makes it an attractive candidate for various pharmacological and biological studies.
作用机制
The mechanism of action of 3-(4-methylphenyl)-2-quinoxalinol is not well understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, the compound has been shown to exhibit potent antioxidant activity, which may help to protect cells against oxidative stress. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may help to reduce inflammation in various tissues and organs.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-methylphenyl)-2-quinoxalinol in lab experiments is its relatively low cost and easy availability. Additionally, the compound has been shown to exhibit potent pharmacological activity, which makes it an attractive candidate for various research applications. However, one of the main limitations of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on 3-(4-methylphenyl)-2-quinoxalinol. One potential direction is to investigate the compound's potential as a drug candidate for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, future studies could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
合成方法
The synthesis of 3-(4-methylphenyl)-2-quinoxalinol can be achieved by various methods. One of the most common methods involves the reaction of 4-methylphenylhydrazine with 2-chloroquinoxaline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated under reflux conditions for several hours, and the resulting product is purified by recrystallization or column chromatography.
科学研究应用
3-(4-methylphenyl)-2-quinoxalinol has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. The compound has been shown to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial effects.
属性
IUPAC Name |
3-(4-methylphenyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-15(18)17-13-5-3-2-4-12(13)16-14/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBUXHDDXOCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
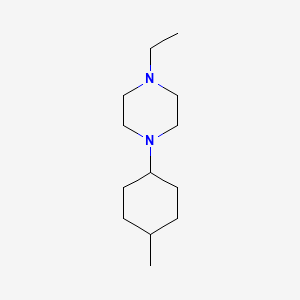
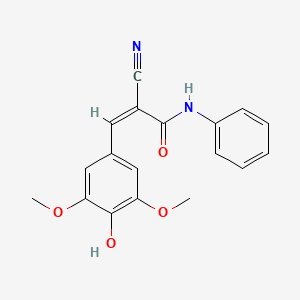
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
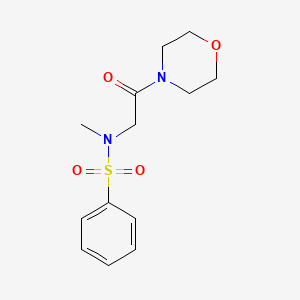
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
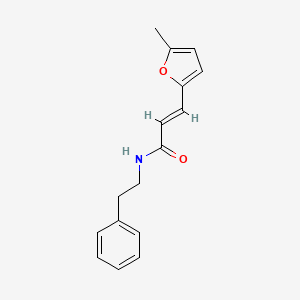


![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
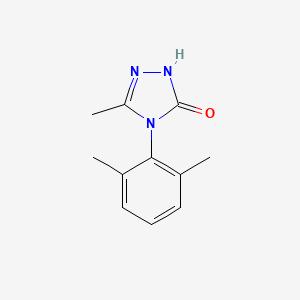
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)